molecular formula C6H11O6PS2 B072559 Malathion diacid CAS No. 1190-28-9

Malathion diacid

Cat. No.: B072559
CAS No.: 1190-28-9
M. Wt: 274.3 g/mol
InChI Key: NIUNKPWHNGMQRE-UHFFFAOYSA-N
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Description

Malathion diacid, also known as malathion dicarboxylic acid, is a metabolite of malathion, an organophosphate insecticide. Malathion is widely used in agriculture, public health, and residential pest control. The diacid form is produced through the hydrolysis of malathion and is a key intermediate in its biodegradation pathway .

Mechanism of Action

Target of Action

Malathion dicarboxylic acid, a metabolite of malathion, primarily targets acetylcholinesterase , an enzyme crucial for nerve function in many organisms . Acetylcholinesterase is responsible for the breakdown of acetylcholine, a neurotransmitter that transmits signals in the nervous system. By inhibiting this enzyme, malathion dicarboxylic acid disrupts normal nerve function .

Mode of Action

Malathion dicarboxylic acid acts as an irreversible inhibitor of acetylcholinesterase . It binds to the active site of the enzyme, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synapses, causing continuous stimulation of the nerves, muscles, and glands .

Biochemical Pathways

The primary biochemical pathway affected by malathion dicarboxylic acid is the cholinergic pathway . The inhibition of acetylcholinesterase leads to an overstimulation of the cholinergic pathway, resulting in symptoms such as muscle contractions, excessive salivation, and even respiratory failure in severe cases . The degradation of malathion dicarboxylic acid involves the formation of mono- and diacid metabolites through carboxylesterase activity .

Result of Action

The result of malathion dicarboxylic acid’s action is the disruption of normal nerve function, leading to a range of symptoms depending on the level of exposure . Symptoms can include nausea, dizziness, confusion, and in severe cases, respiratory failure . It is also toxic to aquatic organisms, but has a relatively low toxicity for birds and mammals .

Action Environment

The action of malathion dicarboxylic acid can be influenced by various environmental factors. For instance, it has been found that malathion is photodegraded when exposed to irradiation . Additionally, certain bacteria in the environment, such as Pseudidiomarina homiensis strain FG2 and Pseudidiomarina sp. strain CB1, have been found to degrade malathion, potentially influencing its environmental persistence and action .

Preparation Methods

Synthetic Routes and Reaction Conditions

Malathion diacid is typically synthesized through the hydrolysis of malathion. The reaction involves the cleavage of ester bonds in malathion, resulting in the formation of malathion monocarboxylic acid and subsequently this compound. This process can be catalyzed by carboxylesterases, which are enzymes that facilitate the hydrolysis of ester bonds .

Industrial Production Methods

Industrial production of this compound involves the controlled hydrolysis of malathion under specific conditions. The reaction is typically carried out in an aqueous medium with a suitable catalyst, such as a strong acid or base, to accelerate the hydrolysis process. The reaction conditions, including temperature and pH, are optimized to maximize the yield of this compound .

Chemical Reactions Analysis

Types of Reactions

Malathion diacid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Malathion diacid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Malathion diacid is unique due to its specific formation pathway and its role as a key intermediate in the biodegradation of malathion. Unlike malaoxon, which is more toxic, this compound is less toxic but still significant in environmental monitoring and biodegradation studies .

Properties

IUPAC Name

2-dimethoxyphosphinothioylsulfanylbutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11O6PS2/c1-11-13(14,12-2)15-4(6(9)10)3-5(7)8/h4H,3H2,1-2H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUNKPWHNGMQRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=S)(OC)SC(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11O6PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7052739
Record name Malathion dicarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7052739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190-28-9
Record name Butanedioic acid, [(dimethoxyphosphinothioyl)thio]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Malathion dicarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001190289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Malathion dicarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7052739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MALATHION DIACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M523N0T44K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the downstream effects of malathion diacid on basophilic cells?

A1: this compound, a metabolite of the organophosphate pesticide malathion, has been shown to induce histamine release from various basophilic cells, including rat peritoneal mast cells (RPMC), human peripheral blood basophils (HPBB), and cutaneous mast cells [, ]. This histamine release, a marker of degranulation, suggests that this compound can trigger an inflammatory response. Interestingly, the release kinetics of histamine and another mast cell mediator, beta-hexosaminidase, differ in response to this compound, indicating potentially distinct release mechanisms [].

Q2: How does the presence of other pesticides like carbaryl affect malathion's pharmacokinetics in rats?

A2: Studies in rats show that the co-administration of carbaryl with malathion alters the pharmacokinetic parameters of both pesticides []. For instance, carbaryl's presence slows down the absorption and elimination of malathion while increasing its distribution phase duration and overall exposure. This altered pharmacokinetic profile can potentially impact the toxicity associated with combined pesticide exposure.

Q3: Can you elaborate on the analytical methods used for the detection and quantification of this compound?

A3: Various analytical techniques have been employed for the detection and quantification of this compound. Electrochemical immunosensors utilizing this compound-specific antibodies immobilized on nanocomposites have shown promising results, achieving femtomolar detection limits []. These immunosensors offer advantages in terms of sensitivity and specificity compared to traditional methods like HPLC.

Q4: What is known about the environmental fate and degradation of malathion and its metabolites like this compound?

A4: Research indicates that light exposure can significantly impact the degradation of malathion []. Different wavelengths of light, particularly infrared and ultraviolet, exhibit varying degrees of photodegradative activity, leading to the formation of several breakdown products, including this compound. Understanding the degradation pathways and kinetics of malathion and its metabolites is crucial for assessing their environmental persistence and potential risks.

Q5: Are there any known associations between exposure to this compound and human health outcomes?

A5: A study investigating the link between pesticide exposure and sexual maturation in adolescent males found that intermediate levels of this compound in urine were associated with lower odds of reaching advanced stages of adrenal development []. This finding suggests a potential endocrine-disrupting effect of this compound, warranting further investigation.

Q6: Has resistance to malathion or its metabolites been observed in insects, and if so, what are the underlying mechanisms?

A6: Yes, a study on bed bugs revealed that a strain resistant to malathion displayed a higher capacity for malathion degradation, with this compound identified as a major metabolite []. This enhanced metabolic detoxification suggests that increased enzymatic breakdown of malathion into metabolites like this compound can contribute to insecticide resistance.

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